molecular formula C23H14ClNO4 B5909464 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-1-(2-naphthyl)-2-propen-1-one

3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-1-(2-naphthyl)-2-propen-1-one

Cat. No. B5909464
M. Wt: 403.8 g/mol
InChI Key: KOIPHFVNSVOSRF-DHZHZOJOSA-N
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Description

3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-1-(2-naphthyl)-2-propen-1-one is a chemical compound that has garnered significant interest among researchers due to its potential applications in various fields. It is a yellow crystalline powder that is commonly referred to as CNFP and has a molecular weight of 416.8 g/mol.

Mechanism of Action

The mechanism of action of CNFP is not yet fully understood, but it is believed to involve the inhibition of key enzymes and proteins in the target cells. For example, CNFP has been shown to inhibit the activity of the bacterial enzyme DNA gyrase, which is essential for DNA replication and repair. Similarly, CNFP has been shown to inhibit the activity of the viral enzyme reverse transcriptase, which is essential for the replication of the viral genome.
Biochemical and Physiological Effects:
CNFP has been shown to exhibit a wide range of biochemical and physiological effects, including cytotoxicity, DNA damage, and oxidative stress. It has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells. Additionally, CNFP has been shown to modulate the immune response, making it a potential candidate for the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of CNFP is its broad-spectrum activity against various pathogens, including bacteria, viruses, and cancer cells. Additionally, CNFP is relatively easy to synthesize, making it a viable option for large-scale production. However, CNFP also has some limitations, including its potential toxicity and the lack of understanding of its mechanism of action.

Future Directions

There are several future directions for the research on CNFP, including the development of novel drugs based on its structure and the elucidation of its mechanism of action. Additionally, further studies are needed to investigate the potential applications of CNFP in materials science and biotechnology. Finally, the safety and toxicity of CNFP need to be thoroughly evaluated to ensure its safe use in various applications.
Conclusion:
In conclusion, CNFP is a chemical compound that has garnered significant interest among researchers due to its potential applications in various fields. Its synthesis method is relatively simple, and it exhibits broad-spectrum activity against various pathogens. However, further studies are needed to fully understand its mechanism of action and evaluate its safety and toxicity. Overall, CNFP is a promising candidate for the development of novel drugs and materials.

Synthesis Methods

The synthesis of CNFP involves the reaction between 2-chloro-4-nitroaniline and 2-furylacrylic acid in the presence of a catalyst. The reaction mixture is then subjected to refluxing conditions, followed by purification using column chromatography. The yield of CNFP obtained through this method is typically high, making it a viable option for large-scale production.

Scientific Research Applications

CNFP has been extensively studied for its potential applications in various fields, including pharmacology, biotechnology, and materials science. It has been shown to exhibit potent antibacterial, antiviral, and anticancer properties, making it a promising candidate for the development of novel drugs. Additionally, CNFP has been used as a fluorescent probe for the detection of heavy metal ions and as a photocatalyst for the degradation of organic pollutants.

properties

IUPAC Name

(E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-1-naphthalen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14ClNO4/c24-21-14-18(25(27)28)7-10-20(21)23-12-9-19(29-23)8-11-22(26)17-6-5-15-3-1-2-4-16(15)13-17/h1-14H/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOIPHFVNSVOSRF-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)C=CC3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)/C=C/C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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